molecular formula C14H20O2SeSi B14205384 2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- CAS No. 850185-98-7

2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-

Cat. No.: B14205384
CAS No.: 850185-98-7
M. Wt: 327.36 g/mol
InChI Key: FXPGXSFWOOYSDN-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound features a unique combination of a furanone ring, a methyl group, and a seleno-substituted phenyl group, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- typically involves the following steps:

    Formation of the Furanone Ring: The furanone ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is usually introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Seleno-Substituted Phenyl Group: This step involves the formation of a carbon-selenium bond, which can be achieved through nucleophilic substitution reactions using selenophenyl halides and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.

    Reduction: Reduction reactions can convert the seleno group to selenides or even remove it entirely.

    Substitution: The seleno group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, organometallic compounds, and acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction could produce selenides or deselenated compounds.

Scientific Research Applications

2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and potential therapeutic uses.

    Medicine: Research into its potential as a drug candidate for various diseases, including cancer and infectious diseases, is ongoing.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- involves its interaction with specific molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-3-methyl-3-phenyl: Lacks the seleno group, resulting in different chemical and biological properties.

    2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]thio]-: Contains a thio group instead of a seleno group, leading to variations in reactivity and biological activity.

    2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]amino]-:

Uniqueness

The presence of the seleno group in 2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- imparts unique redox properties and biological activities that distinguish it from similar compounds

Properties

CAS No.

850185-98-7

Molecular Formula

C14H20O2SeSi

Molecular Weight

327.36 g/mol

IUPAC Name

3-methyl-3-(4-trimethylsilylphenyl)selanyloxolan-2-one

InChI

InChI=1S/C14H20O2SeSi/c1-14(9-10-16-13(14)15)17-11-5-7-12(8-6-11)18(2,3)4/h5-8H,9-10H2,1-4H3

InChI Key

FXPGXSFWOOYSDN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1=O)[Se]C2=CC=C(C=C2)[Si](C)(C)C

Origin of Product

United States

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